

Spectroscopic and Analytical Profile of Triazolyl Benzoic Acid Derivatives

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Compound of Interest

Compound Name: *3-(1H-1,2,4-triazol-5-yl)benzoic acid*

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An In-depth Technical Guide for Researchers

Introduction

This technical guide provides a detailed overview of the spectroscopic and analytical characterization of a triazolyl benzoic acid derivative. Due to the limited availability of public data for **3-(1H-1,2,4-triazol-5-yl)benzoic acid**, this document presents data for the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives, which are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.^{[1][2]} This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR) data, experimental methodologies, and logical workflows for synthesis and analysis.

Spectroscopic Data: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the tabulated ¹H and ¹³C NMR spectral data for derivatives of 4-(1H-1,2,4-triazol-1-yl)phenyl-substituted-amides. While not the specific data for **3-(1H-1,2,4-triazol-5-yl)benzoic acid**, these examples provide characteristic chemical shifts for the triazole and benzoic acid moieties.

Table 1: ¹H NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (500 MHz, DMSO-d₆)

Compound	Ar-H (ppm)	Triazole-H (ppm)	NH (ppm)	Other Protons (ppm)
6c	8.05–7.60 (m, 8H)	9.25 (s, 1H), 8.23 (s, 1H)	10.55 (s, 1H)	-
6f	7.98–7.47 (m, 8H)	9.25 (s, 1H), 8.23 (s, 1H)	10.52 (s, 1H)	-
6i	8.33–7.80 (m, 8H)	9.26 (s, 1H), 8.24 (s, 1H)	10.67 (s, 1H)	-
6l	7.98–7.43 (m, 8H)	9.24 (s, 1H), 8.23 (s, 1H)	10.42 (s, 1H)	2.42 (s, 3H, CH3)

Table 2: ¹³C NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (125 MHz, DMSO-d₆)

Compound	C=O (ppm)	Aromatic C (ppm)	Triazole C (ppm)	Other Carbons (ppm)
6c	164.69	138.90, 137.13, 133.75, 133.03, 132.05, 130.95, 127.93, 127.03, 121.70, 120.36	152.75, 142.51	-
6f	164.74	163.38, 161.44, 138.90, 137.42, 133.01, 131.16, 124.42, 124.40, 121.69, 120.35, 119.04, 114.92	152.74, 142.50	-
6i	164.65	138.80, 136.03, 133.11, 132.37, 130.27, 129.57, 128.79, 125.53, 124.75, 123.36, 121.83, 120.37	152.75, 142.51	-
6l	166.27	139.26, 138.24, 135.18, 132.78, 128.82, 128.63, 125.34, 121.53, 120.33	152.71, 142.46	21.44 (CH3)

Experimental Protocols

The synthesis of triazolyl benzoic acid derivatives typically involves multi-step chemical reactions. The following is a generalized protocol based on the synthesis of related compounds.

General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

A common synthetic route involves the acylation of a key amine intermediate with various substituted benzoyl chlorides.

Step 1: Synthesis of Acyl Chlorides (Intermediates 5 & 8)

- To a 100 mL round-bottomed flask, add the substituted benzoic acid or fatty acid (20.0 mmol), thionyl chloride (SOCl_2 , 60.0 mmol), and dichloromethane (CH_2Cl_2 , 35 mL).
- The reaction mixture is stirred at 30 °C for 6 hours.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of the Final Amide Derivatives

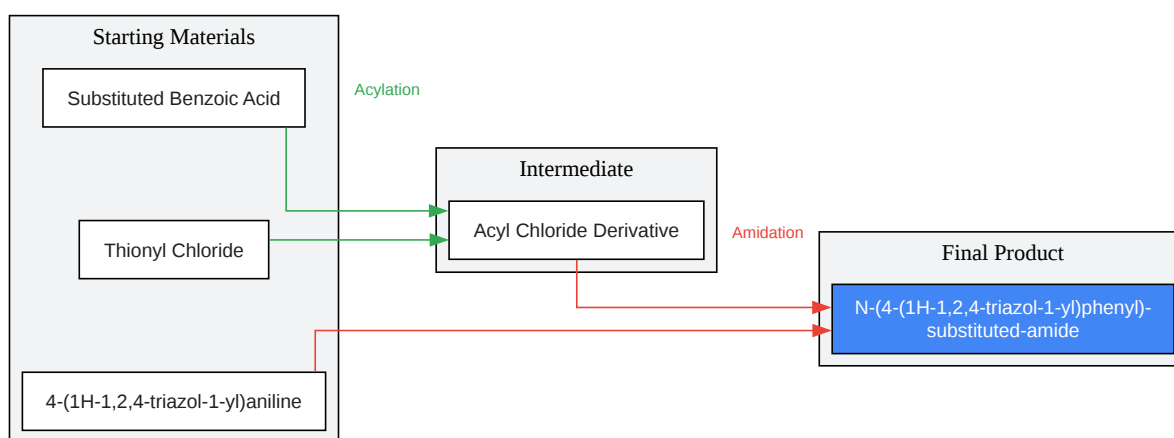
- The appropriate acyl chloride from Step 1 is reacted with 4-(1H-1,2,4-triazol-1-yl)aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
- The reaction mixture is stirred at room temperature until completion (monitored by TLC).
- The crude product is then purified, typically by recrystallization or column chromatography, to afford the final amide derivative.

NMR Spectroscopy Protocol

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 500 MHz (for ^1H) and 125 MHz (for ^{13}C) spectrometer.
- **Data Acquisition:** Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.

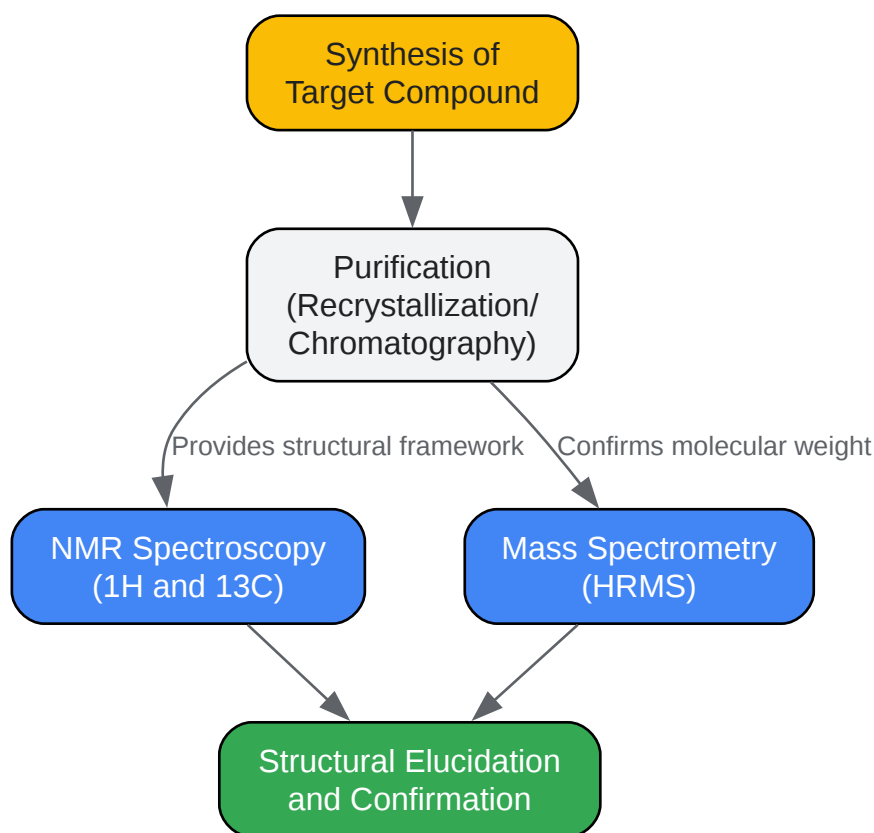


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Caption: General synthetic scheme for amide derivatives.

Logical Relationship of Characterization

The structural confirmation of the synthesized compounds relies on a logical flow of analytical techniques.



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Caption: Workflow for structural characterization.

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References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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